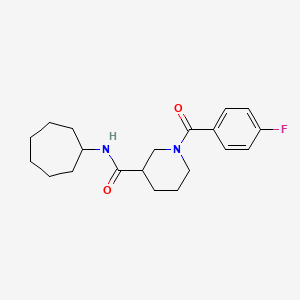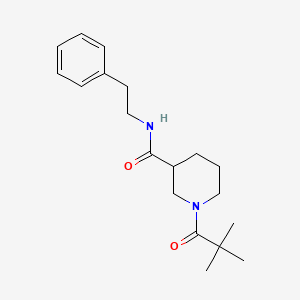![molecular formula C14H16N2O4 B4511935 N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B4511935.png)
N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine
Overview
Description
N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methoxy group and an acetyl group attached to beta-alanine, an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The indole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with Beta-Alanine: The final step involves coupling the acetylated indole with beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antioxidant, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, oxidative stress, and cell proliferation.
Binding Interactions: The indole ring interacts with hydrophobic pockets of target proteins, while the acetyl and beta-alanine moieties form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-[(1H-indol-3-yl)acetyl]-beta-alanine: Lacks the methoxy group, resulting in different biological activities.
N-[(4-hydroxy-1H-indol-1-yl)acetyl]-beta-alanine: Contains a hydroxy group instead of a methoxy group, leading to variations in chemical reactivity and biological properties.
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine: Substituted with a chloro group, affecting its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine is unique due to the presence of the methoxy group, which enhances its lipophilicity and ability to cross biological membranes. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[[2-(4-methoxyindol-1-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12-4-2-3-11-10(12)6-8-16(11)9-13(17)15-7-5-14(18)19/h2-4,6,8H,5,7,9H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGLDNMGNXJGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4511864.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4511867.png)
![1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B4511871.png)
![1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B4511883.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B4511885.png)
![2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B4511894.png)
![1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole](/img/structure/B4511896.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4511898.png)
![1-(diphenylmethyl)-4-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4511900.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4511913.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4511914.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B4511915.png)

